molecular formula C22H24O4 B4693946 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

Cat. No.: B4693946
M. Wt: 352.4 g/mol
InChI Key: KMQHZAMKVJZOSB-UHFFFAOYSA-N
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Description

4-Butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with:

  • A butyl chain at the C4 position, enhancing lipophilicity.
  • A 3-methoxybenzyloxy group at C7, introducing steric bulk and electron-donating effects.
  • A methyl group at C8, which may influence ring conformation and intermolecular interactions.

Coumarins are renowned for diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural modifications in this compound aim to optimize pharmacokinetic properties and target specificity .

Properties

IUPAC Name

4-butyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c1-4-5-8-17-13-21(23)26-22-15(2)20(11-10-19(17)22)25-14-16-7-6-9-18(12-16)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQHZAMKVJZOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-butyl-2H-chromen-2-one and 3-methoxybenzyl bromide.

    Reaction Conditions: The key step involves the alkylation of 4-butyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the chromen-2-one core.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Butyl, 7-(3-MeOBnO), 8-Me C₂₂H₂₄O₅ ~368.4 High lipophilicity; potential enhanced bioavailability N/A
7-(4-Chlorobutoxy)-2-(3,4-diOH-phenyl)-... (7) 7-(4-Cl-butoxy), 2-(3,4-diOH-phenyl) C₁₉H₁₇ClO₇ 393.8 Polar due to hydroxyls; Cl enhances reactivity
7-(4-Iodobutoxy)-2-(3,4-diOH-phenyl)-... (8) 7-(4-I-butoxy), 2-(3,4-diOH-phenyl) C₁₉H₁₇IO₇ 485.2 Higher molecular weight; iodine may aid imaging
4-(4-MeO-phenyl)-8-Me-7-(2-oxo-2-p-tolylethoxy) 4-(4-MeO-phenyl), 8-Me, 7-(2-oxoethoxy) C₂₆H₂₄O₆ 432.5 Electron-withdrawing oxo group affects reactivity
8-Cyclopentyloxy-7-MeO-4-amino-... (monohydrate) 8-Cyclopentyloxy, 7-MeO, 4-NH₂ C₁₆H₁₉NO₄·H₂O 331.3 Amino group enhances solubility; cyclopentyl adds rigidity
8-(2,3-DiOH-3-Me-butyl)-7-MeO-... 8-(diOH-isopentyl), 7-MeO C₁₅H₁₈O₅ 278.3 Hydroxyls increase polarity; hydrate formation likely
4-Butyl-7-(2-oxopropoxy)-... 4-Butyl, 7-(2-oxopropoxy) C₁₆H₁₈O₄ 274.3 Lower MW; oxo group may reduce stability

Key Observations:

  • Reactivity : Electron-withdrawing groups (e.g., Cl in compound 7, oxo in compound 12) increase electrophilicity, whereas methoxy and benzyloxy groups (target, compound 5) stabilize via electron donation.
  • Molecular Weight : Iodine substitution (compound 8) significantly increases molecular weight, which could be leveraged in radiolabeling applications .

Structural and Crystallographic Insights

  • Conformational Flexibility : The 3-methoxybenzyloxy group in the target compound may adopt multiple orientations, similar to the E/Z isomerism observed in ’s benzylidene derivative.
  • Crystal Packing : Analogs like the cyclopentyloxy derivative () exhibit hydrogen-bonded networks (N–H···O, O–H···O), which stabilize crystal lattices. The target’s methyl and methoxy groups may disrupt such interactions, favoring hydrophobic packing .

Biological Activity

4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, a member of the chromen-2-one family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butyl group, a methoxybenzyl ether, and a methyl substituent on the chromen core. The exploration of its biological activity has implications in various fields, including medicinal chemistry and pharmacology.

  • IUPAC Name : 4-butyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
  • Molecular Formula : C22H24O4
  • Molecular Weight : 352.4 g/mol

Antioxidant Activity

Research indicates that compounds within the chromen class exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that derivatives similar to 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can effectively reduce oxidative stress in cellular models.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Recent studies have focused on the anticancer properties of chromen derivatives. Preliminary data indicate that 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several chromen derivatives, including 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases.

Study 2: Antimicrobial Activity Assessment

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.

Study 3: Cancer Cell Line Studies

In a series of experiments on human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

CompoundStructureAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
CoumarinCoumarinModerateYesLow
7-Hydroxycoumarin7-HydroxycoumarinHighYesModerate
4-Methylumbelliferone4-MethylumbelliferoneModerateNoHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a multi-step approach:

Chromenone core formation : Acid-catalyzed condensation of phenolic derivatives with β-ketoesters (e.g., Pechmann or Kostanecki–Robinson reactions) under controlled temperatures (60–120°C) and solvents like acetic acid or toluene .

Etherification : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution, using bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetone) .

  • Optimization : Reaction yield and purity depend on temperature control, solvent selection (e.g., DMF for high solubility), and stoichiometric ratios. Monitoring via TLC/HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone backbone) .
  • X-ray crystallography : Resolves 3D atomic positions using SHELX software for data refinement .

Q. What analytical techniques ensure purity and quality during synthesis?

  • TLC : Monitors reaction progress using silica plates and UV visualization.
  • HPLC : Quantifies purity with a C18 column and gradient elution (e.g., 40–85% methanol/water) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Mechanisms : Potential enzyme inhibition (e.g., kinases, oxidases) or receptor modulation.
  • Assays :

  • In vitro cytotoxicity : MTT assay for cell viability.
  • Enzyme kinetics : UV-vis spectroscopy to measure activity changes .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Cross-validation : Combine NMR, IR, and HRMS to confirm structural assignments. For bioactivity, replicate assays under standardized conditions (e.g., pH, temperature) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Impurity analysis : Use HPLC-MS to identify byproducts interfering with bioactivity .

Q. What computational methods support the study of its interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding poses to enzymes (e.g., p38α MAP kinase) .
  • Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over time .

Q. How are reaction conditions optimized for intermediates prone to oxidation or hygroscopicity?

  • Handling hygroscopic intermediates : Use anhydrous solvents (THF, DCM), inert atmospheres (N₂/Ar), and desiccants (molecular sieves).
  • Oxidation-sensitive steps : Add antioxidants (e.g., BHT) or reduce reaction temperatures .

Q. What strategies address low yields in multi-step syntheses?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization steps.
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
Reactant of Route 2
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4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

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